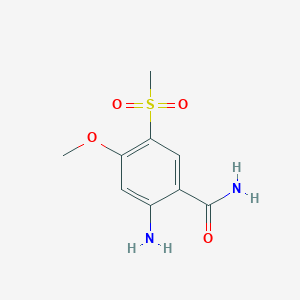

2-Amino-5-methanesulfonyl-4-methoxybenzamide

Description

2-Amino-5-methanesulfonyl-4-methoxybenzamide is a benzamide derivative featuring a methoxy group at position 4, a methanesulfonyl group at position 5, and an amino group at position 2 on the benzene ring. Benzamide derivatives are often studied for their biological activities, including enzyme inhibition or receptor modulation, depending on substituent patterns .

Properties

CAS No. |

1258650-53-1 |

|---|---|

Molecular Formula |

C9H12N2O4S |

Molecular Weight |

244.27 g/mol |

IUPAC Name |

2-amino-4-methoxy-5-methylsulfonylbenzamide |

InChI |

InChI=1S/C9H12N2O4S/c1-15-7-4-6(10)5(9(11)12)3-8(7)16(2,13)14/h3-4H,10H2,1-2H3,(H2,11,12) |

InChI Key |

VETNONILBYXPEQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C(=O)N)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methanesulfonyl-4-methoxybenzamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzoic acid.

Sulfonation: The methoxybenzoic acid is subjected to sulfonation using reagents like chlorosulfonic acid to introduce the methanesulfonyl group.

Amination: The sulfonated intermediate is then reacted with ammonia or an amine source to introduce the amino group at the desired position.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 2-Amino-5-methanesulfonyl-4-methoxybenzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methanesulfonyl-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

Substitution: Halogenating agents or alkylating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxybenzoic acid derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

2-Amino-5-methanesulfonyl-4-methoxybenzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-methanesulfonyl-4-methoxybenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide Derivatives

- 5-Amino-2-methoxybenzenesulfonamide (CAS 88508-44-5): Structure: Lacks the methanesulfonyl group but shares the 2-amino and 4-methoxy substituents. Safety: Requires stringent handling due to inhalation risks; first-aid measures include oxygen administration if inhaled .

- 4-Amino-2-chloro-5-hydroxybenzenesulfonamide: Structure: Chloro and hydroxy groups replace methoxy and methanesulfonyl groups. Implications: The chloro group increases electronegativity, while the hydroxy group enhances hydrogen-bonding capacity, likely influencing solubility and antimicrobial activity .

Table 1: Sulfonamide Derivatives Comparison

Benzamide Esters and Carbamates

- Methyl 4-acetamido-2-hydroxybenzoate: Structure: Acetamido and hydroxy groups at positions 4 and 2. Synthesis: Derived from 4-aminosalicylic acid, highlighting the role of esterification in modulating bioavailability . Comparison: The methoxy group in the target compound may confer greater lipophilicity compared to the hydroxy group in this analog.

Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate :

Sulfonylurea Herbicides

Triazole-Containing Benzamides

- 4-[[2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide: Structure: Features a triazole ring and methoxyphenyl group.

Sulfonyl Chloride Derivatives

- 4-Methoxy-3-[[(methylsulfonyl)amino]methyl]benzenesulfonyl chloride: Reactivity: Sulfonyl chloride group enables nucleophilic substitutions, useful in synthesizing sulfonamides. Comparison: The target compound’s methanesulfonyl group is less reactive, favoring stability in biological environments .

Research Implications and Gaps

- Structural Trends : Methoxy and methanesulfonyl groups enhance metabolic stability and target binding compared to hydroxy or chloro analogs.

- Data Limitations: Direct pharmacological data for 2-Amino-5-methanesulfonyl-4-methoxybenzamide are absent in the evidence; inferences are drawn from structural analogs.

- Future Directions : Synthesis routes from and could be adapted for this compound, followed by bioactivity screening against enzymes or pathogens.

Biological Activity

2-Amino-5-methanesulfonyl-4-methoxybenzamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-Amino-5-methanesulfonyl-4-methoxybenzamide is C10H14N2O4S, with a molecular weight of 258.30 g/mol. The compound features a methanesulfonyl group and a methoxy group attached to a benzamide structure, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H14N2O4S |

| Molecular Weight | 258.30 g/mol |

| IUPAC Name | 2-Amino-5-methanesulfonyl-4-methoxybenzamide |

The biological activity of 2-Amino-5-methanesulfonyl-4-methoxybenzamide is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The sulfonamide group may enhance the compound's ability to interact with various biomolecules through hydrogen bonding and electrostatic interactions, potentially modulating enzyme activity or receptor signaling pathways.

Anti-inflammatory Effects

The compound's anti-inflammatory properties are also noteworthy. Sulfonamide derivatives have been documented to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This suggests that 2-Amino-5-methanesulfonyl-4-methoxybenzamide may play a role in managing inflammatory diseases.

Study on Antiviral Activity

In a study exploring the antiviral effects of benzamide derivatives, researchers synthesized various compounds and tested their efficacy against Hepatitis B virus (HBV). Although 2-Amino-5-methanesulfonyl-4-methoxybenzamide was not the primary focus, related compounds demonstrated significant antiviral activity, indicating potential for further investigation into this compound's effects against viral infections .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of any therapeutic agent. While specific data on 2-Amino-5-methanesulfonyl-4-methoxybenzamide is scarce, related compounds have shown favorable pharmacokinetic profiles with low toxicity levels in animal models. This suggests that this compound may also possess an acceptable safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.